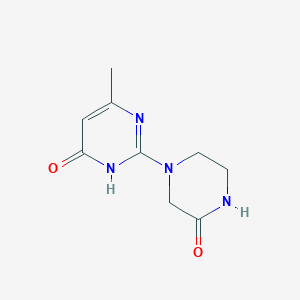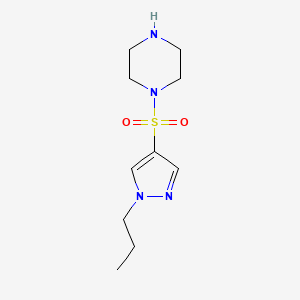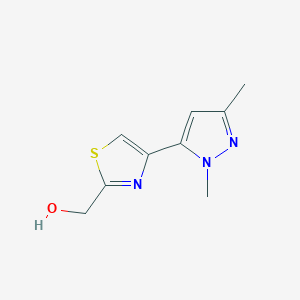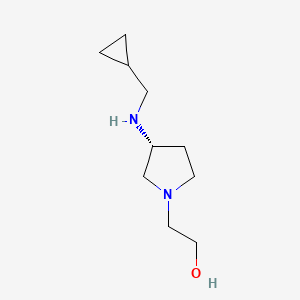![molecular formula C6H7FN2OS B11793728 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrano and thiazole ring fused together, with a fluorine atom at the 7th position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a suitable thiazole derivative, which undergoes fluorination followed by cyclization with a pyrano precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Comparaison Avec Des Composés Similaires
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine can be compared with other similar compounds, such as:
6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine: This compound lacks the fluorine atom at the 7th position, which may result in different chemical and biological properties.
4H-pyrano[3,4-d]thiazol-4-one,6,7-dihydro-: This compound has a different functional group at the 4th position, which can affect its reactivity and applications.
Propriétés
Formule moléculaire |
C6H7FN2OS |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C6H7FN2OS/c7-3-1-10-2-4-5(3)11-6(8)9-4/h3H,1-2H2,(H2,8,9) |
Clé InChI |
GOKZIFRYZOTBBP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(CO1)N=C(S2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)



![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)








